1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-
Overview
Description
1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- is a complex organic compound that features a benzodioxole ring, an acetamide group, and a benzothiazolyl-pyrazolyl moiety
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist for the auxin receptor TIR1 . It interacts with the receptor, enhancing root-related signaling responses . The compound was found to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .
Biochemical Pathways
Upon binding to the TIR1 receptor, the compound induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The compound has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It significantly enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating its auxin-like physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the acetamide group via acylation. The benzothiazolyl-pyrazolyl moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares the benzodioxole and acetamide groups but differs in the attached moiety.
1,3-Benzodioxole-5-yl-indoles: Contains the benzodioxole ring but has an indole moiety instead of the benzothiazolyl-pyrazolyl group.
Uniqueness
1,3-Benzodioxole-5-acetamide, N-[1-(2-benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12-8-18(24(23-12)20-21-14-4-2-3-5-17(14)28-20)22-19(25)10-13-6-7-15-16(9-13)27-11-26-15/h2-9H,10-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEURPDSCJAGMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137230 | |
Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172231-07-0 | |
Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172231-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(2-Benzothiazolyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.